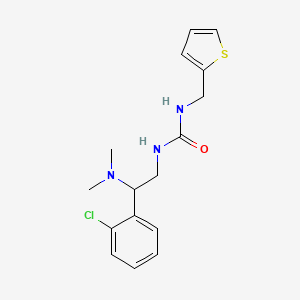

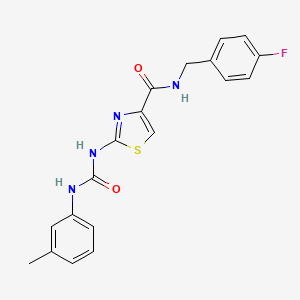

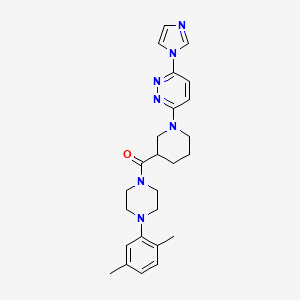

![molecular formula C9H6F3N3OS2 B2491727 5-{[4-(Trifluoromethoxy)phenyl]amino}-1,3,4-thiadiazole-2-thiol CAS No. 883041-73-4](/img/structure/B2491727.png)

5-{[4-(Trifluoromethoxy)phenyl]amino}-1,3,4-thiadiazole-2-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related thiadiazole compounds often involves cyclization reactions of thiosemicarbazides or thiohydrazides in the presence of various reagents. For instance, a study by Dani et al. (2013) describes the synthesis of 5-benzyl-N-phenyl-1,3,4-thiadiazol-2-amine and other derivatives via cyclization of substituted thiosemicarbazide/thiohydrazide in the presence of manganese(II) nitrate, leading to the formation of thiadiazoles (Dani et al., 2013).

Molecular Structure Analysis

Studies on the molecular structure of thiadiazoles often involve X-ray crystallography and spectroscopic methods. For example, Boechat et al. (2006) investigated the molecular structure of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, revealing how molecules are linked by hydrogen bonds into specific arrangements, such as sheets and chains of rings, which might provide insights into the structural characteristics of the target compound (Boechat et al., 2006).

Chemical Reactions and Properties

Thiadiazoles undergo various chemical reactions, including alkylation, acylation, and nucleophilic substitution, which modify their chemical properties. Alkylation and glycosylation reactions of 5-amino-1,3,4-thiadiazole-2-thiol have been studied, showing regioselective formation of S-alkyl and S-glycosyl derivatives, highlighting the compound's reactivity and potential for chemical modification (El Ashry et al., 2019).

Physical Properties Analysis

The physical properties of thiadiazoles, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. The crystal structure of 5-amino-2-thiol-l,3,4-thiadiazole, a related compound, has been determined, providing insights into its planarity and aromaticity, which are essential for understanding the physical characteristics of the target compound (Downie et al., 1972).

科学的研究の応用

Reactions and Chemical Studies

- Chemical Reactions and Adduct Formation :

- The compound reacts with trialkyl phosphites and trisdialkylaminophosphines to yield dialkyl phosphonate adducts and open dipolar structures. The mechanism behind these reactions and the structure of the products have been studied and confirmed through elemental analysis and spectral studies (Arsanious, Issac, & Boulos, 2001).

Biological and Pharmacological Applications

- Antibacterial and Antifungal Properties :

- Synthesized derivatives of thiadiazoles exhibit notable antibacterial and antifungal activity. The activity was measured against various microbial strains, indicating the potential of these compounds in developing new antimicrobial agents (Joshi, Dhalani, Bhatt, & Kapadiya, 2021).

Physical Properties and Material Science

- Mesomorphic Properties and Material Applications :

- Thiadiazole derivatives have been found to display enantiotropic columnar phases, which are influenced by factors like the number of side alkoxy chains, the length of the rigid core, and the position of the thiadiazole ring. These findings are crucial for the development of novel liquid crystal materials (Parra, Elgueta, Ulloa, Vergara, & Sánchez, 2012).

Spectroscopic and Theoretical Studies

- Fluorescence Effects and Biological Activity :

- Spectroscopic research and theoretical calculations revealed interesting dual fluorescence effects in thiadiazole derivatives. This phenomenon is dependent on the molecular aggregation and substituent system structure, indicating potential use as effective fluorescence probes or in pharmaceuticals with antimycotic properties (Budziak, Karcz, Makowski, Rachwał, Starzak, Matwijczuk, Myśliwa-Kurdziel, Oniszczuk, Combrzyński, Podleśna, & Matwijczuk, 2019).

Corrosion Inhibition

- Copper Corrosion Inhibition :

- Derivatives of thiadiazole have been synthesized and studied as corrosion inhibitors for copper in acidic media. The study of inhibition properties and correlation with quantum chemical parameters provides insights into their effectiveness and the mechanism of action (Tang, Yang, Yin, Liu, Wan, & Wang, 2009).

特性

IUPAC Name |

5-[4-(trifluoromethoxy)anilino]-3H-1,3,4-thiadiazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N3OS2/c10-9(11,12)16-6-3-1-5(2-4-6)13-7-14-15-8(17)18-7/h1-4H,(H,13,14)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTDUUNRMQJZYGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=NNC(=S)S2)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-{[4-(Trifluoromethoxy)phenyl]amino}-1,3,4-thiadiazole-2-thiol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

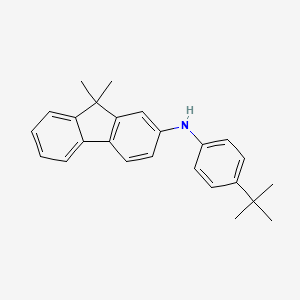

![N'-cyclopropyl-N-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2491645.png)

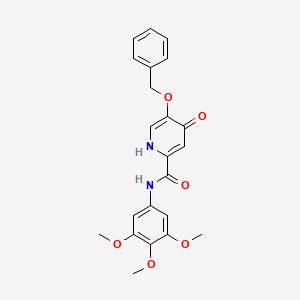

![2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 4-bromobenzoate](/img/structure/B2491648.png)

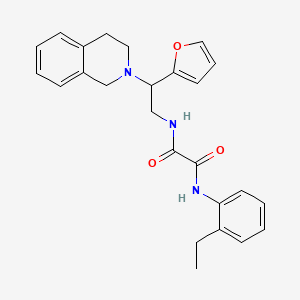

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide](/img/structure/B2491654.png)

![2-[(2-chlorobenzyl)thio]-5,6,7,8-tetrahydroquinazolin-4(3H)-one](/img/structure/B2491656.png)